硅酸,铝盐

描述

Synthesis Analysis

The synthesis of silicic acid, aluminum salt, involves the reaction of aluminum with monomeric silicic acid in acidic solutions, forming hydroxyaluminosilicates (HAS). This process is highlighted by the formation of an aluminum hydroxide template, which is essential for HAS formation, demonstrating a complex interplay between aluminum and silicic acid leading to the aggregation and precipitation of HAS with varying Si:Al ratios (Exley, Schneider, & Doucet, 2002). Further synthesis methods include the use of organic compounds as precursors in gas-phase combustion synthesis, illustrating the versatility and complexity of approaches to creating SiO2 particles on aluminum surfaces (Yeh, Zhao, & Ma, 2001).

Molecular Structure Analysis

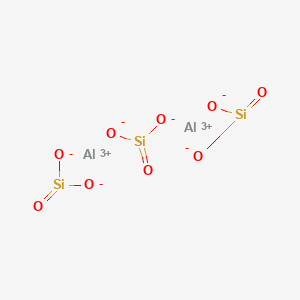

The molecular structure of silicic acid, aluminum salt, is characterized by the bonding of silicon tetrahedra to aluminum octahedra, forming a framework that is crucial for its stability and reactivity. This structure is influenced by the Si:Al ratio, with significant implications for its solubility and biological availability (Exley, Schneider, & Doucet, 2002).

Chemical Reactions and Properties

The chemical reactivity of silicic acid, aluminum salt, encompasses its ability to form complexes with aqueous silicic acid, impacting the protection of plant and animal life against aluminum toxicity. These complexes play a critical role in environmental and biological systems, influencing the mobility and bioavailability of aluminum (Swaddle, 2001).

Physical Properties Analysis

The physical properties of silicic acid, aluminum salt, such as solubility and aggregation behavior, are significantly affected by the Si:Al ratio and the specific conditions under which they are formed. These properties are crucial for understanding the environmental fate and biological effects of aluminum salts in natural and synthetic systems.

Chemical Properties Analysis

The chemical properties of silicic acid, aluminum salt, are marked by its interaction with silicic acid, which not only influences aluminum's bioavailability but also enhances the signal of aluminum in spectroscopic analyses, indicating the complexity of its behavior in various chemical contexts (Schneider & Exley, 2001).

科学研究应用

胃肠道吸收和尿液排泄:硅酸被认为可以抵消铝的毒性。它在人体胃肠道中被很好地吸收,然后从尿液中排出。然而,在摄入正硅酸后,没有观察到铝的排泄显着增加 (Reffitt 等人,1999)。

对氢氧化铝沉淀的影响:硅酸会影响水处理中的絮凝过程,根据其浓度和溶液 pH 值增强或阻碍初级铝微晶的聚集 (段和格雷戈里,1998)。

在酸性溶液中与铝的相互作用:铝与单体硅酸的反应形成羟基铝硅酸盐,影响铝从环境中释放,并可能在生物群落中铝的稳态中发挥作用 (Exley、Schneider 和 Doucet,2002)。

水溶液中与铝(III)的络合物:铝(III)与水溶液硅酸形成络合物,这对于减轻铝对动植物生命毒性非常重要。这些络合物在铝生产等技术过程中也具有重要意义 (Swaddle,2001)。

对铝的原子吸收信号的影响:硅酸已被确定为石墨炉原子吸收光谱法 (GFAAS) 测量的铝吸收信号的重要修饰剂,显着增强了信号 (Schneider 和 Exley,2001)。

减少铝毒性引起的脑氧化:啤酒消费由于其硅含量,可以防止铝的神经毒性作用,表明硅酸在减轻铝诱导的氧化损伤中起作用 (González-Muñoz 等人,2008)。

二氧化硅薄膜制备用于防腐蚀:源自硅酸的 SiO2 涂层可用于保护铝等金属免受氧化和酸腐蚀,突出了其在材料科学中的应用 (Thim 等人,2000)。

铝在鱼类中的急性毒性:天然水中硅酸的存在可以消除鱼类中的铝急性毒性,强调了其生态和环境意义 (Birchall 等人,1989)。

在阿尔茨海默病中的作用:铝和硅之间的相互作用,特别是在铝硅酸盐的形成中,可能会阐明这些元素与阿尔茨海默病之间的关系,在医学研究中具有重要意义 (Birchall 和 Chappell,1988)。

未来方向

Silica removal processes are critical in desalination of coal seam gas (CSG) water by reverse osmosis (RO) technology as silica can deposit on the membrane surface of RO systems . As a result of silica deposition, the quantity and quality of portable water produced by RO system will be significantly reduced . Therefore, future research could focus on developing new catalysts for chemical reactions and new pharmaceutical excipients with improved properties.

作用机制

- Specifically, it plays a crucial role in the biosilica synthesis within diatoms, which are unicellular algae with intricate siliceous cell walls .

- Once inside the cell, silicic acid must be stabilized against uncontrolled polycondensation and stored for subsequent cell wall silicification .

- Different models of silicon storage within diatom cells are discussed, ensuring the necessary intracellular silicon concentrations for cell wall synthesis .

- These intricate siliceous structures provide mechanical support, protection, and contribute to diatom fitness and ecological roles .

- Environmental factors significantly influence silicic acid availability and efficacy:

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

属性

IUPAC Name |

dialuminum;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZIKUPSQINGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O9Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014506 | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS] | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminatesilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14504-95-1, 1327-36-2, 1335-30-4 | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminatesilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, aluminum salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate(3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)

![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)